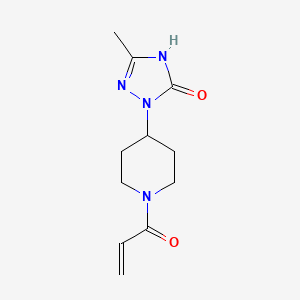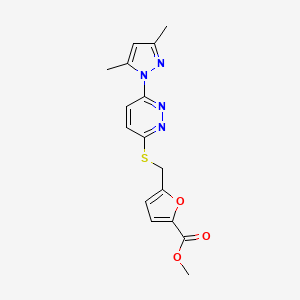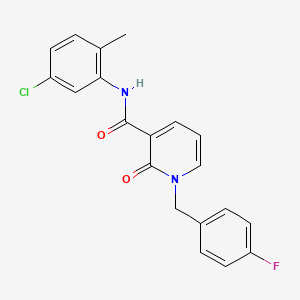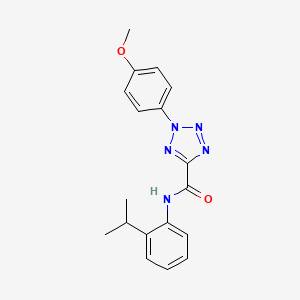
2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide, also known as MMPI or MG-1363, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
作用机制
The mechanism of action of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in various biochemical pathways. In cancer research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. In Alzheimer's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In Parkinson's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit the activity of monoamine oxidase-B, an enzyme that breaks down dopamine.
Biochemical and Physiological Effects:
2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In cancer research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit tumor angiogenesis, reduce tumor growth, and induce apoptosis in cancer cells. In Alzheimer's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to improve memory and cognitive function, reduce inflammation, and inhibit the formation of amyloid-beta plaques. In Parkinson's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to protect dopamine-producing neurons from oxidative stress and reduce inflammation.
实验室实验的优点和局限性
One advantage of using 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing significant harm to cells or animals. However, one limitation of using 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in various diseases.
2. Development of new derivatives of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide with improved solubility and bioavailability.
3. Investigation of the potential synergistic effects of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide with other drugs or compounds.
4. Exploration of the potential use of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide as a diagnostic tool for various diseases.
5. Investigation of the potential use of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide in combination with other therapies, such as chemotherapy or radiation therapy.
In conclusion, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide is a promising compound with significant potential for the development of new drugs for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, but the results so far are promising.
合成方法
The synthesis of 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide involves a multi-step process that starts with the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride. The resulting compound is then reacted with N-methyl-N-phenylamine in the presence of a base to form N-methyl-N-phenylisonicotinamide. Finally, the compound is reacted with 2-(2-methoxyethoxy)ethyl chloride to form 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide.
科学研究应用
2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In Alzheimer's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to improve cognitive function and reduce inflammation in animal models. In Parkinson's disease research, 2-(2-methoxyethoxy)-N-methyl-N-phenylisonicotinamide has been found to protect dopamine-producing neurons from degeneration.
属性
IUPAC Name |
2-(2-methoxyethoxy)-N-methyl-N-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18(14-6-4-3-5-7-14)16(19)13-8-9-17-15(12-13)21-11-10-20-2/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWFADFIJKFEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2949748.png)



![1-(Chloromethyl)-3-(5-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2949755.png)

![2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid hydrochloride](/img/structure/B2949759.png)
![2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2949760.png)
![(3-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2949761.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949766.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)
![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
![7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949770.png)